![molecular formula C14H24N2O6 B2918515 3-(Oxetan-3-yl)azetidine oxalate(2:1) CAS No. 1956369-40-6](/img/structure/B2918515.png)
3-(Oxetan-3-yl)azetidine oxalate(2:1)
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Description
“3-(Oxetan-3-yl)azetidine oxalate(2:1)” is a heterocyclic compound . It contains azetidine and oxetane rings . The oxetane ring structure is widespread in natural products and has been found to exhibit a number of biological activities .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .Molecular Structure Analysis
The molecular formula of “3-(Oxetan-3-yl)azetidine oxalate(2:1)” is C14H24N2O6 . It contains three types of rings: oxetane, azetidine, and oxalate .Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis
The molecular weight of “3-(Oxetan-3-yl)azetidine oxalate(2:1)” is 316.35 . The boiling point data is not available .Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
The compound has been utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This process is significant for the development of novel compounds with potential biological activities.
Medicinal Chemistry
In medicinal chemistry, azetidines and oxetanes are valued for their small, polar, and non-planar motifs . They serve as interesting surrogates for carbonyl-containing functional groups, which can lead to the development of new pharmaceuticals with improved stability and efficacy.
Synthesis of Ester Isosteres
The compound has been used in the synthesis of oxetane and azetidine ethers as ester isosteres . This is achieved by Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols, which is a valuable method in drug design to modify the properties of pharmaceuticals.
Chemical Stability Studies
Research has shown that oxetane ethers demonstrate excellent chemical stability across a range of conditions . This stability is crucial for the development of compounds that need to withstand various environmental factors during storage and use.
Suzuki–Miyaura Cross-Coupling Reactions
The compound is involved in the Suzuki–Miyaura cross-coupling reactions to synthesize novel heterocyclic compounds . This reaction is a powerful tool in organic chemistry for creating new carbon-carbon bonds, which is fundamental in the synthesis of complex molecules.
Physicochemical and Metabolic Property Evaluation
Studies have been devoted to the synthesis and evaluation of the physicochemical and metabolic properties of δ-amino acid oxetane derivatives . Understanding these properties is essential for the development of drugs with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
properties
IUPAC Name |
oxalic acid;3-(oxetan-3-yl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-5(2-7-1)6-3-8-4-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBLUUDIBPFTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2COC2.C1C(CN1)C2COC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxetan-3-yl)azetidine oxalate(2:1) | |
CAS RN |
1956369-40-6 |
Source
|
Record name | bis(3-(oxetan-3-yl)azetidine) oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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